Cas no 51333-64-3 (1-(4-bromo-1H-pyrrol-2-yl)ethanone)

1-(4-bromo-1H-pyrrol-2-yl)ethanone structure
51333-64-3 structure
Product Name:1-(4-bromo-1H-pyrrol-2-yl)ethanone
CAS No:51333-64-3
MF:C6H6BrNO
MW:188.02194070816
CID:2359266
PubChem ID:89741772
Update Time:2025-07-23

1-(4-bromo-1H-pyrrol-2-yl)ethanone Chemical and Physical Properties

Names and Identifiers

    • 1-(4-bromo-1H-pyrrol-2-yl)ethanone
    • 1-(5-bromo-1H-pyrrol-2-yl)ethanone
    • AKOS040766982
    • 1-(4-bromo-1H-pyrrol-2-yl)ethan-1-one
    • KVEMOSATIHPLAM-UHFFFAOYSA-N
    • 51333-64-3
    • 2-ACETYL-5-BROMOPYRROLE
    • DS-020127
    • SCHEMBL15176658
    • EN300-2153424
    • Ethanone, 1-(4-bromo-1H-pyrrol-2-yl)-
    • Inchi: 1S/C6H6BrNO/c1-4(9)6-2-5(7)3-8-6/h2-3,8H,1H3
    • InChI Key: KVEMOSATIHPLAM-UHFFFAOYSA-N
    • SMILES: BrC1=CNC(C(C)=O)=C1

Computed Properties

  • Exact Mass: 186.96328g/mol
  • Monoisotopic Mass: 186.96328g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 1
  • Heavy Atom Count: 9
  • Rotatable Bond Count: 1
  • Complexity: 126
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 1.4
  • Topological Polar Surface Area: 32.9Ų

Experimental Properties

  • Density: 1.628±0.06 g/cm3(Predicted)
  • Boiling Point: 300.6±27.0 °C(Predicted)
  • pka: 13.19±0.50(Predicted)

1-(4-bromo-1H-pyrrol-2-yl)ethanone Pricemore >>

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1-(4-bromo-1H-pyrrol-2-yl)ethanone Suppliers

Amadis Chemical Company Limited
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(CAS:51333-64-3)1-(4-bromo-1H-pyrrol-2-yl)ethanone
Order Number:A1087569
Stock Status:in Stock
Quantity:1g
Purity:99%
Pricing Information Last Updated:Thursday, 29 August 2024 19:29
Price ($):362.0
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Additional information on 1-(4-bromo-1H-pyrrol-2-yl)ethanone

Recent Advances in the Synthesis and Applications of 1-(4-bromo-1H-pyrrol-2-yl)ethanone (CAS: 51333-64-3)

1-(4-bromo-1H-pyrrol-2-yl)ethanone (CAS: 51333-64-3) is a brominated pyrrole derivative that has gained significant attention in recent years due to its versatile applications in medicinal chemistry and drug discovery. This compound serves as a key intermediate in the synthesis of various biologically active molecules, including potential therapeutic agents targeting inflammation, cancer, and infectious diseases. The presence of both the bromo and acetyl functional groups on the pyrrole ring makes it a valuable building block for further chemical modifications.

Recent studies have focused on optimizing the synthetic routes for 1-(4-bromo-1H-pyrrol-2-yl)ethanone to improve yield and purity. A 2023 publication in the Journal of Organic Chemistry reported a novel one-pot synthesis method using 2-acetylpyrrole as the starting material, with N-bromosuccinimide (NBS) as the brominating agent. This approach achieved a yield of 85% with excellent regioselectivity, representing a significant improvement over traditional methods. The researchers also demonstrated the compound's stability under various storage conditions, which is crucial for its industrial applications.

In the field of medicinal chemistry, 1-(4-bromo-1H-pyrrol-2-yl)ethanone has been utilized as a precursor for the development of kinase inhibitors. A 2024 study published in Bioorganic & Medicinal Chemistry Letters described its use in synthesizing novel pyrazole-pyrrole hybrids that showed potent inhibitory activity against cyclin-dependent kinases (CDKs). These compounds demonstrated promising anti-proliferative effects in cancer cell lines, with IC50 values in the low micromolar range. The bromo substituent was found to be essential for maintaining the compounds' binding affinity to the ATP-binding pocket of CDKs.

The compound's potential in antimicrobial drug development has also been explored. Researchers have incorporated 1-(4-bromo-1H-pyrrol-2-yl)ethanone into the structure of new quinolone derivatives, which exhibited enhanced activity against drug-resistant bacterial strains. A 2023 study in the European Journal of Medicinal Chemistry reported that these derivatives showed 4-8 fold greater potency against methicillin-resistant Staphylococcus aureus (MRSA) compared to existing fluoroquinolone antibiotics.

From a structural perspective, computational chemistry studies have provided insights into the electronic properties of 1-(4-bromo-1H-pyrrol-2-yl)ethanone. Density functional theory (DFT) calculations revealed that the bromo substituent significantly influences the electron density distribution on the pyrrole ring, affecting its reactivity in subsequent chemical transformations. These findings have guided the design of more efficient synthetic routes and the development of novel derivatives with improved pharmacological properties.

Recent advances in analytical techniques have enabled more precise characterization of 1-(4-bromo-1H-pyrrol-2-yl)ethanone. High-resolution mass spectrometry and advanced NMR methods have been employed to study its purity and stability profile. These analytical developments are particularly important for quality control in pharmaceutical manufacturing, where consistent compound characteristics are essential for reproducible biological activity.

Looking forward, researchers are exploring the potential of 1-(4-bromo-1H-pyrrol-2-yl)ethanone in new therapeutic areas, including neurodegenerative diseases and metabolic disorders. Its versatility as a synthetic intermediate continues to make it a valuable tool in drug discovery programs. Ongoing research aims to develop greener synthetic methods for its production and to expand its applications in materials science, particularly in the development of organic electronic materials.

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Amadis Chemical Company Limited
(CAS:51333-64-3)1-(4-bromo-1H-pyrrol-2-yl)ethanone
A1087569
Purity:99%
Quantity:1g
Price ($):362.0
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